molecular formula C19H28N2O2 B2861777 N-(4-(diisopropylamino)but-2-yn-1-yl)-2-(p-tolyloxy)acetamide CAS No. 1396684-55-1

N-(4-(diisopropylamino)but-2-yn-1-yl)-2-(p-tolyloxy)acetamide

Cat. No. B2861777
M. Wt: 316.445
InChI Key: KWAZTXCAHZMJOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(diisopropylamino)but-2-yn-1-yl)-2-(p-tolyloxy)acetamide, also known as DIBO, is a small molecule inhibitor that has been studied extensively for its potential in cancer treatment. DIBO has shown promising results in preclinical studies and has the potential to be a valuable addition to cancer therapy.

Scientific Research Applications

Drug Metabolism and Bioactive Metabolites

Research has shown that certain analgesics, upon metabolism, can form bioactive metabolites that interact with various biological pathways. For instance, acetaminophen is metabolized in the nervous system to form the potent TRPV1 agonist N-arachidonoylphenolamine (AM404) through a pathway involving fatty acid amide hydrolase. This metabolite also inhibits COX-1 and COX-2 enzymes, suggesting a complex interaction with the endocannabinoid system and pain pathways (Högestätt et al., 2005).

Advanced Oxidation Chemistry

The advanced oxidation of paracetamol has been studied to understand its degradation pathways and the formation of nitrogenous and non-nitrogenous breakdown products. This research is vital for assessing the environmental impact of widespread drug use and its residues. Such studies provide insights into the advanced oxidation chemistry of acetaminophen analogues, highlighting the production of various degradation products that can have environmental and biological significance (Vogna et al., 2002).

Enantioselective Synthesis

Enantioselective synthesis plays a critical role in the production of chiral drugs, which can have differing biological activities based on their enantiomeric forms. Research into the kinetic resolution of building blocks for β-blocker atenolol has shown the potential for producing high-purity enantiomers using enzyme catalysis. This approach is crucial for developing more effective and safer pharmaceutical agents by selectively targeting the active enantiomer of a drug (Lund et al., 2016).

Green Chemistry in Drug Design

The principles of green chemistry have been applied to the design and discovery of analogues of well-known drugs, such as paracetamol, for potential use as analgesic and antipyretic agents. This approach emphasizes environmental sustainability in the synthesis of new compounds, utilizing less toxic solvents and more efficient reactions to minimize the environmental footprint of pharmaceutical production (Reddy et al., 2014).

properties

IUPAC Name

N-[4-[di(propan-2-yl)amino]but-2-ynyl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-15(2)21(16(3)4)13-7-6-12-20-19(22)14-23-18-10-8-17(5)9-11-18/h8-11,15-16H,12-14H2,1-5H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWAZTXCAHZMJOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NCC#CCN(C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(diisopropylamino)but-2-yn-1-yl)-2-(p-tolyloxy)acetamide

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